N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a furochromenyl acetamide moiety at position 2. The furo[3,2-g]chromen system, a coumarin derivative, is modified with methyl groups at positions 3, 5, and 9, and a ketone at position 3. The Z-configuration of the thiadiazole-ylidene group and the acetamide linkage may influence its electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-9(2)19-23-24-21(29-19)22-16(25)7-15-11(4)14-6-13-10(3)8-27-17(13)12(5)18(14)28-20(15)26/h6,8-9H,7H2,1-5H3,(H,22,24,25) |
InChI Key |
IRLQNCCRFBKYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Coupling with Furochromenyl Acetamide: The synthesized thiadiazole derivative is then coupled with a furochromenyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Anticancer Properties
The compound's structure suggests it may possess anticancer activity due to the presence of the thiadiazole moiety, which has been associated with various pharmacological effects. Studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, related compounds have shown promising results against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines through MTT assays that evaluate cell viability post-treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide have demonstrated minimum inhibitory concentrations (MIC) ranging from 16–31.25 μg/mL against bacterial strains . This suggests that the compound could be further investigated for use as an antimicrobial agent.
Pesticidal Properties
Research indicates that thiadiazole derivatives can exhibit pesticidal properties. The unique structural features of this compound may allow it to function as a bioactive agent in pest management. Its efficacy in controlling specific agricultural pests could be explored further through field trials and laboratory studies focused on pest resistance and crop yield enhancement .
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions requiring precise conditions to achieve high yields and purity. The compound's molecular structure includes multiple functional groups that contribute to its biological activity and potential applications in various fields.
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer properties of thiadiazole derivatives including the target compound:
- Objective : Assess cytotoxicity against various cancer cell lines.
- Methodology : MTT assay conducted on PC3 and HT29 cell lines.
- Results : Compounds exhibited significant cytotoxicity at specific concentrations compared to control drugs like doxorubicin.
- : The study supports further investigation into the therapeutic potential of thiadiazole derivatives in oncology.
Case Study 2: Antimicrobial Efficacy Testing
A study focusing on the antimicrobial effects of related thiadiazole compounds revealed:
- Objective : Determine antibacterial activity against common pathogens.
- Methodology : Disk diffusion method and MIC determination.
- Results : Notable inhibition zones were observed for several strains at varying concentrations.
- : This supports the potential use of thiadiazole derivatives as alternative antimicrobial agents in clinical settings.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole and Acetamide Moieties
N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 16)
- Core Structure : 1,3,4-thiadiazole with naphthofuran and pyrazole substituents.
- Key Features : A fused naphthofuran system and acetylated acetamide.
- Synthesis : Reflux with acetic anhydride (60% yield) .
- Bioactivity : Demonstrated antibacterial activity, though specific targets are unreported .
- Spectral Data :
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1)
- Core Structure : 1,3,4-thiadiazole with trichloroethyl and phenyl groups.
- Key Features : A chlorinated ethyl bridge and phenyl substitution.
- Synthesis : Cyclization in concentrated sulfuric acid (97.4% yield) .
- Structural Insights : X-ray diffraction confirmed planar thiadiazole and acetamide groups, with intermolecular hydrogen bonding influencing stability .
- Spectral Data :
N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
Comparative Analysis of Structural and Functional Features
Table 1: Key Properties of Thiadiazole-Acetamide Analogues
Spectroscopic and Structural Insights
Biological Activity
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The structure features a thiadiazole ring and a furochromene moiety which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₂S |
| Molecular Weight | 385.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities to our target compound showed potent antiproliferative effects against various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung carcinoma)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
-
Mechanism of Action :
- Induction of apoptosis through caspase activation.
- Inhibition of key signaling pathways such as ERK1/2.
- Findings :
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties against various pathogens:
-
Tested Organisms :
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Fungi: Candida albicans
- Results :
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazoles has been explored in various studies:
- Mechanism :
- Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Findings :
Synthesis and Evaluation
A recent project synthesized several thiadiazole derivatives and evaluated their biological activities using both in silico and in vitro methods. The results indicated that modifications to the thiadiazole ring could enhance biological efficacy:
- Docking Studies : Showed favorable binding interactions with target proteins.
- In Vitro Assays : Compounds demonstrated significant cytotoxicity against cancer cell lines .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation; induction of apoptosis through caspase activation. |
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria; substantial antifungal activity observed. |
| Anti-inflammatory | Reduction in inflammatory markers; potential for therapeutic applications in inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
